Cas no 2090-82-6 (Phenolphthaleindiphosphate)

Phenolphthaleindiphosphate is a chemical compound primarily used as a substrate in enzymatic assays, particularly for detecting alkaline phosphatase activity. Its key advantage lies in its ability to produce a measurable colorimetric response upon enzymatic hydrolysis, yielding phenolphthalein, which is easily detectable spectrophotometrically. This property makes it a reliable and sensitive reagent for diagnostic and research applications. The compound’s stability under standard laboratory conditions and its high specificity for alkaline phosphatase further enhance its utility in biochemical and clinical settings. Phenolphthaleindiphosphate is valued for its consistent performance and reproducibility in quantitative assays.
Phenolphthaleindiphosphate structure
Phenolphthaleindiphosphate structure
Product Name:Phenolphthaleindiphosphate
CAS No:2090-82-6
MF:C20H16O10P2
MW:478.282567977905
CID:42444
PubChem ID:74975
Update Time:2025-10-20

Phenolphthaleindiphosphate Chemical and Physical Properties

Names and Identifiers

    • Phenolphthalein diphosphate
    • [4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
    • PHENOLPHTHALEIN DIPHOSPHATE TETRASODIUM SALT
    • (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis[dihydrogen(phosphate)]
    • (Parent)
    • EINECS 218-241-7
    • Phenolphthalein phosphate
    • Phenolphthaleindiphosphate (6CI)
    • Phenolphthalein, bis(dihydrogen phosphate) (7CI,8CI)
    • 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
    • (4-(3-OXO-1-(4-PHOSPHONOOXYPHENYL)-2-BENZOFURAN-1-YL)PHENYL) DIHYDROGEN PHOSPHATE
    • 3,3-BIS(4-(PHOSPHONOOXY)PHENYL)-1(3H)-ISOBENZOFURANONE
    • (E)-(4,4-Dibromobuta-1,3-dienyl)benzene
    • 1(3H)-Isobenzofuranone, 3,3-bis(4-(phosphonooxy)phenyl)-
    • UNII-YHR6QWU6MK
    • 2090-82-6
    • (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene)bis(dihydrogenphosphate)
    • (4-{3-oxo-1-[4-(phosphonooxy)phenyl]-1,3-dihydro-2-benzofuran-1-yl}phenoxy)phosphonic acid
    • YHR6QWU6MK
    • (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)
    • SCHEMBL2540464
    • DTXSID6062171
    • DTXCID5036397
    • phenolphthalein diphosphate, tetrasodium salt
    • WMDDNKROYKCDJC-UHFFFAOYSA-N
    • 218-241-7
    • Phenolphthaleindiphosphate
    • MDL: MFCD00066370
    • Inchi: 1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27)
    • InChI Key: WMDDNKROYKCDJC-UHFFFAOYSA-N
    • SMILES: P(=O)(O)(O)OC1C=CC(=CC=1)C1(C2C=CC(=CC=2)OP(=O)(O)O)C2C=CC=CC=2C(=O)O1

Computed Properties

  • Exact Mass: 478.02200
  • Monoisotopic Mass: 478.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 160A^2

Experimental Properties

  • Color/Form: Light yellow crystalline powder
  • Density: 1.671
  • Melting Point: 198 ºC
  • Boiling Point: 762.1 °C at 760 mmHg
  • Flash Point: 414.7 °C
  • Water Partition Coefficient: Negligible
  • PSA: 179.44000
  • LogP: 3.09190
  • Solubility: Slightly soluble in water

Phenolphthaleindiphosphate Security Information

Phenolphthaleindiphosphate Customs Data

  • HS CODE:29322985

Phenolphthaleindiphosphate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P229550-1g
Phenolphthaleindiphosphate
2090-82-6
1g
$ 215.00 2022-06-03
TRC
P229550-2.5g
Phenolphthaleindiphosphate
2090-82-6
2.5g
$ 325.00 2022-06-03
TRC
P229550-5g
Phenolphthaleindiphosphate
2090-82-6
5g
$ 705.00 2022-06-03

Additional information on Phenolphthaleindiphosphate

Phenolphthaleindiphosphate (CAS No. 2090-82-6): A Comprehensive Overview

Phenolphthaleindiphosphate, also known by its CAS registry number CAS No. 2090-82-6, is a fluorescent indicator widely used in various scientific and industrial applications. This compound is particularly notable for its role in the detection and measurement of calcium ions (Ca²⁺) in biological systems. Its ability to fluoresce upon binding to calcium makes it an essential tool in fields such as cell biology, pharmacology, and analytical chemistry.

The chemical structure of Phenolphthaleindiphosphate consists of a phenolphthalein derivative with two phosphate groups attached. This structure allows the molecule to act as a sensitive probe for calcium ions, which is critical in many cellular processes. Recent advancements in fluorescence microscopy and live-cell imaging have further enhanced the utility of this compound, enabling researchers to study dynamic calcium signaling in real-time with unprecedented precision.

One of the most significant recent developments involving Phenolphthaleindiphosphate is its application in studying intracellular calcium dynamics during neuronal communication. Researchers have utilized this compound to map calcium signaling pathways in neurons, providing insights into how these signals regulate synaptic plasticity and memory formation. These studies have been made possible by the compound's high sensitivity and selectivity for calcium ions, even in complex biological environments.

In addition to its role in neuroscience, Phenolphthaleindiphosphate has found applications in drug discovery and development. By monitoring changes in calcium levels, researchers can assess the efficacy of potential drugs targeting calcium channels or pumps. This capability has been instrumental in identifying novel therapeutic agents for conditions such as hypertension, heart disease, and neurodegenerative disorders.

The synthesis of Phenolphthaleindiphosphate involves a multi-step chemical process that ensures the stability and functionality of the final product. Recent optimizations in synthetic protocols have improved the yield and purity of the compound, making it more accessible for large-scale applications. These improvements have also reduced production costs, making it a more viable option for routine laboratory use.

From an environmental perspective, studies have shown that Phenolphthaleindiphosphate exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, its proper disposal and handling remain critical to minimize any potential ecological impact. Regulatory agencies continue to monitor its use to ensure compliance with safety standards and environmental regulations.

In conclusion, Phenolphthaleindiphosphate (CAS No. 2090-82-6) stands as a cornerstone compound in modern biological research and diagnostics. Its unique properties and versatility continue to drive innovation across various scientific disciplines. As research progresses, we can expect even more sophisticated applications of this compound, further solidifying its importance in the scientific community.

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